molecular formula C10H12O2S B1452076 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde CAS No. 915922-93-9

5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde

Cat. No. B1452076
M. Wt: 196.27 g/mol
InChI Key: APFLKYMBWVBWSD-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 915922-93-9 and a linear formula of C10 H12 O2 S . It has a molecular weight of 196.27 . This compound is used in various applications in scientific research, ranging from organic synthesis to materials science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . and should be stored at a temperature of -20°C .

Scientific Research Applications

Synthesis of Fused Polycyclic Ring Systems

Researchers have developed strategies for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives through the condensation of 2-hydroxybenzaldehydes with compounds structurally related to 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde. These methods enable the construction of complex polycyclic architectures integral to many natural products, showcasing the compound's potential in facilitating modular approaches for rapid chemical synthesis (Someswarao et al., 2018).

Catalysis and Biological Activity Studies

New derivatives prepared by condensation reactions involving structurally similar compounds have been studied for their biological activities. These derivatives exhibit varied cytotoxicities and enzyme inhibition properties, suggesting the potential of 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde related compounds in developing new pharmacologically active molecules (Ignatovich et al., 2015).

Antimicrobial and Chemical Synthesis Applications

Compounds synthesized from 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde and related chemicals have been characterized and evaluated for antimicrobial activity. Their biological activity against various bacteria and fungi demonstrates the compound's utility in synthesizing new antimicrobial agents. Additionally, these studies have facilitated the development of novel Schiff bases, further expanding the compound's application in chemical synthesis and biological evaluations (Hamed et al., 2020).

Novel Pyranopyrimidine Derivatives as Protease Inhibitors

Research involving the synthesis of novel pyranopyrimidine derivatives via reactions including thiophene-2-carbaldehyde showcases the application of such compounds in producing potential protease inhibitors. These derivatives have shown significant effects on enzyme activity, suggesting their applicability in medicinal chemistry and drug development processes (Shehab & El-Shwiniy, 2018).

Development of Fluorescent Sensors

Studies have also focused on synthesizing novel fluorescent sensors for metal ions, like ferric ions, using derivatives of 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde. These sensors exhibit strong quenching effects in the presence of specific ions, underscoring the compound's potential in developing sensitive and selective probes for metal ion detection (Zhang et al., 2016).

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-(oxan-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFLKYMBWVBWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672408
Record name 5-(Oxan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde

CAS RN

915922-93-9
Record name 5-(Oxan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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